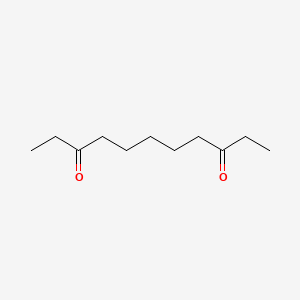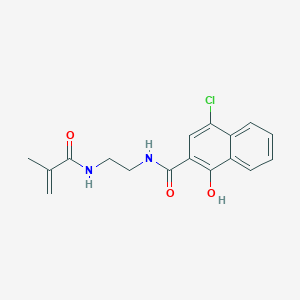
4-Chloro-1-hydroxy-N-(2-methacrylamidoethyl)-2-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-1-hydroxy-N-(2-methacrylamidoethyl)-2-naphthamide is a synthetic organic compound that belongs to the class of naphthamide derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of both chloro and hydroxy functional groups, along with the methacrylamidoethyl side chain, suggests potential reactivity and versatility in chemical synthesis and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-hydroxy-N-(2-methacrylamidoethyl)-2-naphthamide typically involves multi-step organic reactions. A common synthetic route might include:
Nitration and Reduction: Starting from naphthalene, nitration followed by reduction can yield 1-amino-2-naphthol.
Chlorination: The amino group can be converted to a chloro group using reagents like thionyl chloride.
Amidation: The resulting 4-chloro-1-hydroxy-2-naphthoyl chloride can be reacted with 2-methacrylamidoethylamine to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone or quinone derivative.
Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.
Major Products
Oxidation: Formation of 4-chloro-1-keto-N-(2-methacrylamidoethyl)-2-naphthamide.
Reduction: Formation of 1-hydroxy-N-(2-methacrylamidoethyl)-2-naphthamide.
Substitution: Formation of various substituted naphthamide derivatives.
Scientific Research Applications
Chemistry
Polymer Chemistry: Used as a monomer or comonomer in the synthesis of specialty polymers with unique properties.
Catalysis: Potential ligand in metal-catalyzed reactions.
Biology
Bioconjugation: Used in the modification of biomolecules for imaging or therapeutic purposes.
Medicine
Drug Development: Potential intermediate in the synthesis of pharmaceutical compounds with anti-inflammatory or anticancer properties.
Industry
Coatings and Adhesives: Used in the formulation of high-performance coatings and adhesives due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 4-Chloro-1-hydroxy-N-(2-methacrylamidoethyl)-2-naphthamide would depend on its specific application. In drug development, it might interact with specific enzymes or receptors, modulating their activity. In polymer chemistry, it would participate in polymerization reactions, forming covalent bonds with other monomers.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1-hydroxy-2-naphthamide: Lacks the methacrylamidoethyl side chain.
1-Hydroxy-N-(2-methacrylamidoethyl)-2-naphthamide: Lacks the chloro group.
4-Chloro-1-hydroxy-2-naphthoic acid: Contains a carboxylic acid group instead of the amide.
Uniqueness
4-Chloro-1-hydroxy-N-(2-methacrylamidoethyl)-2-naphthamide is unique due to the combination of its functional groups, which confer specific reactivity and potential for diverse applications in various fields.
Properties
CAS No. |
73546-15-3 |
|---|---|
Molecular Formula |
C17H17ClN2O3 |
Molecular Weight |
332.8 g/mol |
IUPAC Name |
4-chloro-1-hydroxy-N-[2-(2-methylprop-2-enoylamino)ethyl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C17H17ClN2O3/c1-10(2)16(22)19-7-8-20-17(23)13-9-14(18)11-5-3-4-6-12(11)15(13)21/h3-6,9,21H,1,7-8H2,2H3,(H,19,22)(H,20,23) |
InChI Key |
BAPYSZQSNLENHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)NCCNC(=O)C1=C(C2=CC=CC=C2C(=C1)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


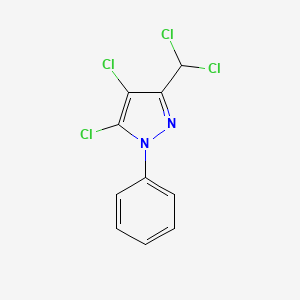
![N'~1~,N'~10~-bis[(E)-(3-nitrophenyl)methylidene]decanedihydrazide](/img/structure/B15075665.png)

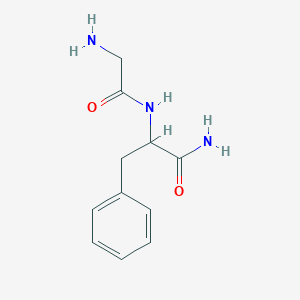
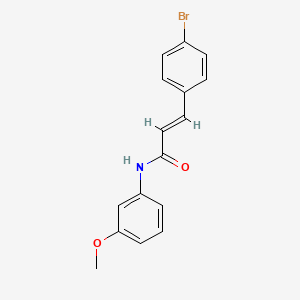
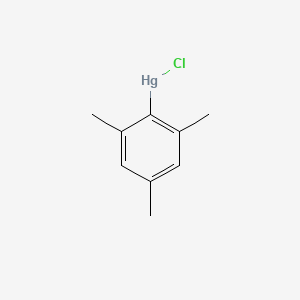

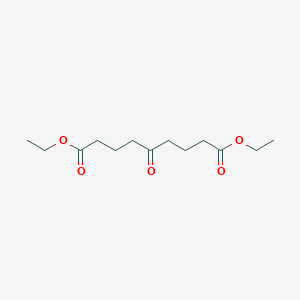
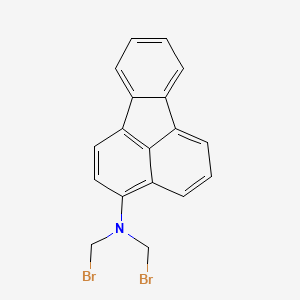

![5-Nitro-3a,4,9,9a-tetrahydro-4,9-ethenonaphtho[2,3-c]furan-1,3-dione](/img/structure/B15075740.png)


